(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride basic properties
(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride basic properties
An In-Depth Technical Guide to (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride
Abstract
(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, a specific enantiomer of the widely utilized cationic reagent commonly known as CHPTAC or Quat 188, is a quaternary ammonium compound of significant interest in advanced materials science and drug development. While the bulk of commercially available information pertains to the racemic mixture (CAS 3327-22-8), the stereospecific properties of the (R)-(+) enantiomer offer potential for creating highly defined functional polymers. This guide provides a comprehensive overview of the fundamental properties, synthesis, and mechanisms of CHPTAC, with a focus on its role as a potent etherifying agent for introducing permanent cationic charges to biopolymers. We will delve into its applications, detailed experimental workflows for polymer modification, and critical safety protocols, providing researchers and drug development professionals with a foundational understanding of this versatile compound.
Introduction: A Versatile Cationic Reagent
Quaternary ammonium compounds ("quats") are a class of molecules characterized by a positively charged nitrogen atom bonded to four organic groups. This permanent cationic charge is central to their utility as surfactants, disinfectants, and, critically for materials science, as powerful modifying agents. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) stands out in this class due to its reactive chlorohydrin group, which serves as a precursor to a highly reactive epoxide intermediate.
Structure and Significance
CHPTAC's structure combines a stable, positively charged trimethylammonium head with a reactive 3-chloro-2-hydroxypropyl tail. This bifunctional nature allows it to covalently bond with nucleophilic groups, such as the hydroxyls found abundantly in polysaccharides like cellulose, starch, and chitosan, thereby imparting a durable positive charge onto these materials.
A Note on Stereoisomerism
CHPTAC possesses a chiral center at the C2 carbon of the propyl chain, leading to (R) and (S) enantiomers. While the topic of this guide is the (R)-(+) enantiomer, it is crucial to note that the vast majority of published literature and commercially available products refer to the racemic mixture of (R) and (S) isomers (CAS No: 3327-22-8).[1] The data presented herein, unless otherwise specified, reflects the properties of this well-documented racemic mixture. The use of a specific enantiomer like (R)-(+)-CHPTAC would be paramount in applications where stereospecific interactions are critical, such as in chiral chromatography or the development of advanced biomaterials with precisely defined three-dimensional structures.
Physicochemical Properties
The fundamental properties of CHPTAC are summarized below. The compound is typically supplied as a 60-73% aqueous solution, which is a colorless to light-yellow, odorless liquid.[1][2] The pure compound is a white crystalline solid.[3]
| Property | Value | Source(s) |
| CAS Number | 3327-22-8 (Racemic Mixture) | [1][3] |
| Molecular Formula | C₆H₁₅Cl₂NO | [3][4] |
| Molecular Weight | 188.10 g/mol | [4] |
| Appearance | White crystal (pure); Colorless to light-yellow liquid (aqueous solution) | [1][2][3] |
| Solubility | Miscible in water; Soluble in methanol and 2-propanol | [3][4][5] |
| Density | 1.154 - 1.2 g/mL at 25 °C | [1][3][4] |
| Melting Point | 191-193 °C | [3][6] |
| Boiling Point | 190-209 °C | [1][7] |
| Flash Point | >113 °C (>230 °F) | [1][3] |
| Refractive Index | n20/D 1.4541 | [1][3] |
Synthesis and Manufacturing
The primary industrial synthesis of CHPTAC is a robust process involving the reaction of epichlorohydrin with trimethylamine or its hydrochloride salt in an aqueous medium.[2][3][8]
Primary Synthesis Route: Epichlorohydrin and Trimethylamine
The synthesis involves the nucleophilic attack of trimethylamine on the terminal carbon of the epoxide ring of epichlorohydrin. This is typically followed by a reaction with hydrochloric acid to yield the final chloride salt. The reaction conditions, such as temperature and pH, are controlled to optimize yield and minimize side reactions.[9][10]
Caption: Primary synthesis route of CHPTAC.
Alternative synthesis pathways exist, such as the hypochlorination of allyltrimethylammonium chloride, but the epichlorohydrin route remains the most common.[11]
Mechanism of Action in Cationization
The utility of CHPTAC as a cationizing agent stems from its conversion to a more reactive intermediate under alkaline conditions. This causality is central to its application in modifying polymers.
Formation of the Reactive Intermediate: Glycidyltrimethylammonium Chloride (GTAC)
In the presence of a base (e.g., sodium hydroxide), CHPTAC undergoes an intramolecular cyclization. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion to form the highly reactive epoxide, glycidyltrimethylammonium chloride (GTAC) .[2] It is this epoxide, not CHPTAC itself, that is the primary alkylating agent.
Etherification of Hydroxyl-Rich Polymers
The strained three-membered ring of GTAC is highly susceptible to nucleophilic attack. Hydroxyl groups on polymer backbones (represented as Polymer-OH) act as nucleophiles, opening the epoxide ring and forming a stable ether linkage. This process permanently grafts the trimethylammonium moiety onto the polymer, imparting a positive charge.
Caption: Mechanism of polymer cationization via GTAC intermediate.
Key Applications in Research and Development
The ability to impart a permanent cationic charge onto various substrates makes CHPTAC a valuable tool for researchers in materials science and drug development.
-
Polysaccharide Modification for Drug Delivery : Cationized polysaccharides, such as chitosan and glycogen, exhibit enhanced mucoadhesive properties and can be used to form nanoparticles for encapsulating and delivering anionic drugs or genetic material (e.g., siRNA, DNA).[2] The positive charge facilitates interaction with negatively charged cell membranes.
-
Cationization of Cellulose for Functional Materials : In the textile industry, treating cotton with CHPTAC improves dye uptake, reduces the need for salt in the dyeing process, and can impart antimicrobial and antistatic properties.[12] In papermaking, cationic starch improves the retention of fillers and enhances paper strength.[8][12]
-
Water Treatment and Flocculation : As a cationic polymer precursor, CHPTAC is used to create flocculants for wastewater treatment. The resulting cationic polymers neutralize the charge of suspended anionic colloids, causing them to aggregate and settle, thus clarifying the water.[8][12]
-
Chiral Resolution : Quaternary ammonium salts can be used as chiral selectors in chromatography. Enantiomerically pure CHPTAC could be used to create chiral stationary phases for separating racemic mixtures.
Experimental Protocol: Cationization of Microcrystalline Cellulose
This protocol provides a representative workflow for modifying a hydroxyl-rich polymer. The procedure is designed to be self-validating through characterization of the final product.
Objective: To introduce a positive charge onto microcrystalline cellulose via etherification with CHPTAC.
Materials and Equipment
-
Microcrystalline Cellulose (MCC)
-
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride solution (e.g., 65 wt. % in H₂O)
-
Sodium Hydroxide (NaOH)
-
Deionized (DI) Water
-
Acetic Acid (for neutralization)
-
Ethanol
-
Three-neck round-bottom flask with mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Workflow Diagram
Caption: Experimental workflow for cellulose cationization.
Step-by-Step Procedure
-
Slurry Preparation: Suspend 10 g of microcrystalline cellulose in 100 mL of DI water in the three-neck flask. Stir vigorously to ensure a homogeneous suspension.
-
Alkalization (Mercerization): Slowly add 20 mL of 5 M NaOH solution dropwise to the slurry over 30 minutes at room temperature. This step activates the hydroxyl groups on the cellulose. Let it stir for 1 hour. Causality: The strong base deprotonates the cellulose hydroxyls, making them more potent nucleophiles for attacking the GTAC intermediate.
-
CHPTAC Addition: Add 15 g of CHPTAC solution (65%) to the flask.
-
Reaction: Heat the mixture to 70°C and maintain this temperature for 3 hours under a nitrogen atmosphere with continuous stirring.
-
Neutralization: Cool the reaction mixture to room temperature and neutralize it by slowly adding glacial acetic acid until the pH of the slurry is approximately 7.0.
-
Washing and Purification: Transfer the slurry to a Büchner funnel and filter. Wash the solid product extensively with DI water until the filtrate is neutral and free of chloride ions (test with AgNO₃). Finally, wash with ethanol to remove excess water. Trustworthiness: This extensive washing is a self-validating step to ensure all unreacted reagents and byproducts are removed, which is critical for subsequent applications.
-
Drying: Dry the resulting cationic cellulose in an oven at 60°C overnight to a constant weight.
-
Characterization: The degree of substitution can be determined by elemental analysis (quantifying nitrogen content) or titration methods. FTIR spectroscopy can confirm the presence of the quaternary ammonium group.
Safety, Handling, and Toxicology
CHPTAC requires careful handling due to its potential health and environmental hazards.
GHS Hazard Classification
| Hazard | Code | Description | Source(s) |
| Pictogram | GHS08 | Health Hazard | |
| Signal Word | Warning | [2] | |
| Hazard Statement | H351 | Suspected of causing cancer. | [2][4] |
| Hazard Statement | H412 | Harmful to aquatic life with long lasting effects. | [2][4][5] |
| Precautionary | P203, P273, P280, P318, P405, P501 | Obtain, read and follow all safety instructions. Avoid release to the environment. Wear protective equipment. IF exposed or concerned, get medical advice. Store locked up. Dispose of contents/container according to regulations. | [4][13] |
Toxicological Data
-
Oral LD50 (rat): ~2800 mg/kg[7]
-
The substance is irritating to the eyes, skin, and respiratory system.[3][5]
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Work in a well-ventilated area or a chemical fume hood.[7][13]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[13]
-
Respiratory Protection: If spraying or generating aerosols, use a suitable respirator.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[13]
Conclusion
(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride and its more common racemic form are highly effective cationic reagents essential for the functional modification of polymers. Through its conversion to the reactive GTAC intermediate, it provides a robust method for introducing a permanent positive charge onto materials like cellulose, starch, and chitosan. This capability has led to significant advancements in diverse fields, from paper and textiles to drug delivery and water purification. While the specific properties of the (R)-(+) enantiomer remain an area for further exploration, the foundational chemistry of CHPTAC provides a powerful platform for innovation. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated health and environmental risks.
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ResearchGate. Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. [Link]
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